N1-(2-chlorophenyl)-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide
Description
N1-(2-Chlorophenyl)-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide (CAS: 896283-06-0) is an oxalamide derivative with a molecular formula of C17H18ClN3O4S2 and a molecular weight of 427.9 g/mol . Its structure features a 2-chlorophenyl group at the N1 position and a pyrrolidine ring at N2, modified with a thiophen-2-ylsulfonyl substituent.
Properties
IUPAC Name |
N'-(2-chlorophenyl)-N-[(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O4S2/c18-13-6-1-2-7-14(13)20-17(23)16(22)19-11-12-5-3-9-21(12)27(24,25)15-8-4-10-26-15/h1-2,4,6-8,10,12H,3,5,9,11H2,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDIOVRFNGUJVIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CS2)CNC(=O)C(=O)NC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-chlorophenyl)-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide, with CAS number 896283-06-0, is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features an oxalamide backbone and various functional groups that may confer significant biological activity.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 427.9 g/mol. The structure is characterized by the presence of a chlorophenyl group, a thiophenesulfonyl moiety, and a pyrrolidine ring, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₈ClN₃O₄S₂ |
| Molecular Weight | 427.9 g/mol |
| CAS Number | 896283-06-0 |
Antitumor Activity
Recent research has indicated that compounds with similar structural features exhibit significant antitumor properties. For instance, studies on related oxalamide compounds have demonstrated:
- Cell Proliferation Inhibition : Compounds showed IC50 values in the nanomolar range against breast cancer cell lines (e.g., MCF-7 and MDA-MB-231) .
- Mechanisms : Induction of apoptosis and cell cycle arrest were observed, indicating that these compounds may disrupt normal cellular processes in cancer cells.
In Vivo Studies
In vivo experiments have been conducted on related compounds, showing promising results in tumor regression models. For instance:
- Tumor Models : Compounds similar to this compound have shown complete tumor regression in xenograft models when administered at specific dosages .
Case Studies
- Case Study 1 : A study involving a structurally analogous compound demonstrated significant inhibition of tumor growth in mouse models when administered orally at doses of 100 mg/kg. The mechanism was linked to enhanced p53 activation and apoptosis induction .
- Case Study 2 : Another investigation highlighted the compound's ability to bind to MDM2, an important target in cancer therapy, with high affinity (Ki < 1 nM). This binding was associated with potent cellular activity and favorable pharmacokinetic profiles .
Comparison with Similar Compounds
Comparison with Structurally Similar Oxalamide Compounds
Structural Variations and Functional Groups
The compound’s uniqueness lies in its thiophen-2-ylsulfonyl-pyrrolidine moiety. Comparisons with related oxalamides reveal key differences:
Key Observations :
- Pyrrolidine vs. Piperidine : The pyrrolidine ring in the target compound may confer conformational rigidity compared to piperidine analogs (e.g., ), affecting receptor interactions.
- Chlorophenyl vs. Methoxybenzyl : The 2-chlorophenyl group introduces steric and electronic effects distinct from methoxybenzyl groups in flavoring agents (e.g., S336) .
Q & A
Basic: What synthetic methodologies are validated for synthesizing N1-(2-chlorophenyl)-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide?
Answer:
The compound is synthesized via a multi-step approach:
Sulfonylation of pyrrolidine : Thiophene-2-sulfonyl chloride reacts with pyrrolidine to form the sulfonamide intermediate.
Oxalamide coupling : The intermediate is reacted with oxalyl chloride derivatives and substituted anilines (e.g., 2-chloroaniline) under basic conditions (e.g., DIPEA in DMF) .
Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization yields the final product.
Key Data :
- Typical yields range from 30–53% due to steric hindrance and competing side reactions .
- LC-MS (APCI+) and H NMR (DMSO-d6, 400 MHz) confirm structural integrity .
Advanced: How can stereochemical outcomes in the pyrrolidine sulfonamide intermediate be analyzed and controlled?
Answer:
The pyrrolidine ring introduces stereochemistry at C2. Control strategies include:
- Chiral auxiliaries : Use of enantiopure starting materials (e.g., (R)- or (S)-pyrrolidine derivatives) .
- Chromatographic resolution : Chiral HPLC (e.g., Chiralpak IA column) separates diastereomers .
- Crystallography : Single-crystal X-ray diffraction (SHELX programs ) resolves absolute configurations.
Contradictions : Mixtures of stereoisomers (e.g., 1:1 ratios) are common, complicating purification .
Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?
Answer:
- LC-MS : Confirms molecular weight (e.g., observed [M+H]+ = 479.12 vs. calculated 478.14) .
- H NMR : Key peaks include aromatic protons (δ 7.41–7.82 ppm for chlorophenyl), sulfonamide NH (δ 10.75 ppm), and pyrrolidine methylene (δ 1.10–2.20 ppm) .
- HPLC purity : ≥90% purity is achievable using C18 reverse-phase columns .
Advanced: How does the thiophene sulfonyl group influence the compound’s biological activity?
Answer:
The thiophene sulfonyl moiety enhances:
- Hydrogen bonding : Sulfonyl oxygen interacts with target residues (e.g., HIV-1 gp120 CD4-binding site) .
- Metabolic stability : Sulfonamide groups resist oxidative degradation compared to ester or amide analogs .
Supporting Data : - In antiviral assays, sulfonyl-containing analogs show IC values <1 μM, while non-sulfonylated derivatives are inactive .
Basic: What safety precautions are recommended for handling this compound?
Answer:
- GHS hazards : Skin irritation (H315), eye damage (H319), and respiratory toxicity (H335) .
- Handling : Use fume hoods, nitrile gloves, and PPE. In case of exposure, rinse with water (15 min for eyes) and seek medical attention .
Advanced: How can computational modeling predict the compound’s binding affinity for soluble epoxide hydrolase (sEH)?
Answer:
- Docking studies : AutoDock Vina or Schrödinger Suite models interactions between the oxalamide core and sEH catalytic residues (e.g., Tyr383, Asp335) .
- MD simulations : AMBER or GROMACS assess stability of the ligand-enzyme complex over 100 ns trajectories.
Data : - Analogous oxalamides exhibit K values of 2–10 nM against sEH, correlating with docking scores .
Advanced: How to resolve contradictions in reported biological activity across studies?
Answer:
Contradictions arise from:
- Assay variability : Cell lines (e.g., MT-4 vs. PBMCs for HIV inhibition) differ in susceptibility .
- Stereochemistry : Unresolved stereoisomers may exhibit divergent activities (e.g., 10-fold differences in IC) .
Methodology : - Dose-response curves : Validate activity across multiple replicates.
- Chiral resolution : Test isolated enantiomers to isolate active species .
Basic: What are the crystallographic parameters for resolving the compound’s structure?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
